
Dimethyl 3-hydroxyhexanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3-hydroxyhexanedioate is an organic compound with the molecular formula C8H14O5 It is a diester derivative of 3-hydroxyhexanedioic acid, characterized by the presence of two methoxycarbonyl groups attached to the hexanedioic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl 3-hydroxyhexanedioate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxyhexanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: Dimethyl 3-hydroxyhexanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of dimethyl 3-oxohexanedioate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Dimethyl 3-oxohexanedioate.
Reduction: Dimethyl 3-hydroxyhexanediol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Dimethyl 3-hydroxyhexanedioate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of esterification and hydrolysis reactions.
Biology: The compound can be used in biochemical assays to study enzyme-catalyzed ester hydrolysis.
Industry: Used as an intermediate in the synthesis of polymers, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of dimethyl 3-hydroxyhexanedioate depends on its chemical reactivity. In biological systems, esterases can hydrolyze the ester bonds, releasing 3-hydroxyhexanedioic acid and methanol. The released acid can then participate in various metabolic pathways, influencing cellular processes.
類似化合物との比較
Dimethyl 3-hydroxydecanedioate: Similar structure but with a longer carbon chain.
Dimethyl 3-hydroxypropionate: A shorter chain ester with similar functional groups.
Dimethyl 3-hydroxybutanedioate: Another diester with a different carbon chain length.
Uniqueness: Dimethyl 3-hydroxyhexanedioate is unique due to its specific carbon chain length and the presence of both hydroxyl and ester functional groups. This combination of features makes it versatile for various chemical transformations and applications.
特性
分子式 |
C8H14O5 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC名 |
dimethyl 3-hydroxyhexanedioate |
InChI |
InChI=1S/C8H14O5/c1-12-7(10)4-3-6(9)5-8(11)13-2/h6,9H,3-5H2,1-2H3 |
InChIキー |
DYDLEGFFUXTDAD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC(CC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


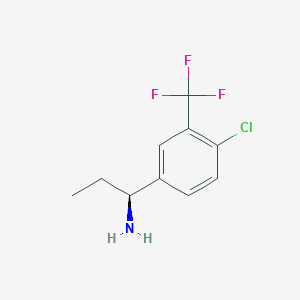
![1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)-](/img/structure/B13149465.png)
![8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene](/img/structure/B13149469.png)
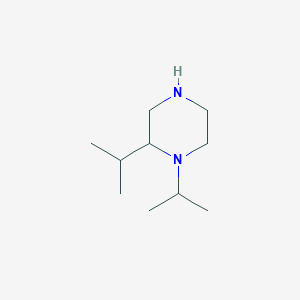
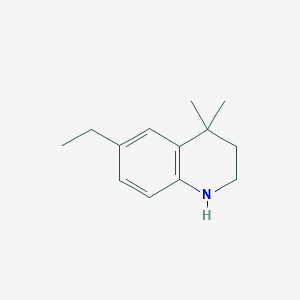

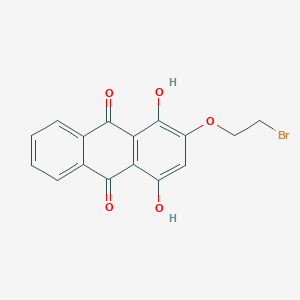
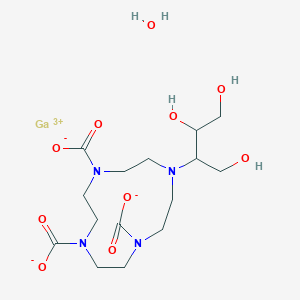



![7-Benzyl-4-(3,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149519.png)


